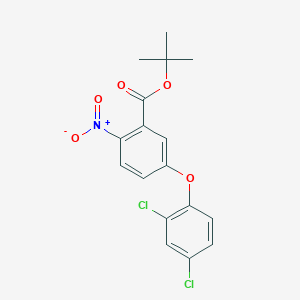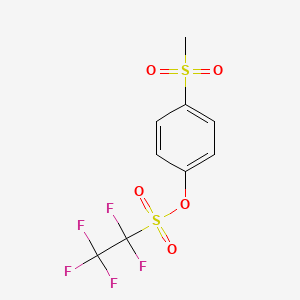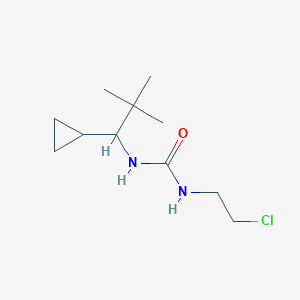
N-(2-Chloroethyl)-N'-(1-cyclopropyl-2,2-dimethylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea typically involves the reaction of a suitable amine with an isocyanate or a carbamate. One possible synthetic route is the reaction of 2-chloroethylamine with 1-cyclopropyl-2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize by-products.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: In the presence of water or aqueous acids/bases, the urea moiety can undergo hydrolysis to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-hydroxyethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can be formed.
Oxidation Products: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is unique due to the presence of the cyclopropyl and dimethylpropyl groups, which can impart distinct steric and electronic properties. These features may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
54187-42-7 |
|---|---|
分子式 |
C11H21ClN2O |
分子量 |
232.75 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(1-cyclopropyl-2,2-dimethylpropyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-11(2,3)9(8-4-5-8)14-10(15)13-7-6-12/h8-9H,4-7H2,1-3H3,(H2,13,14,15) |
InChI 键 |
CHKLYOGNXUUDQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1CC1)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


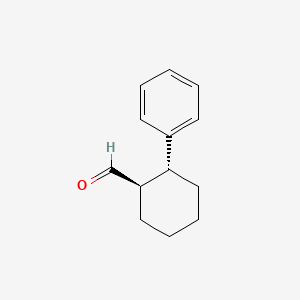
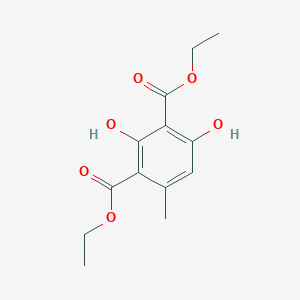
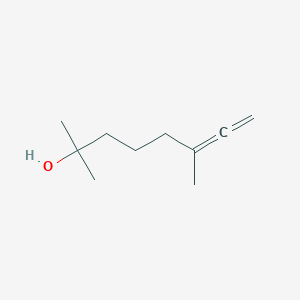
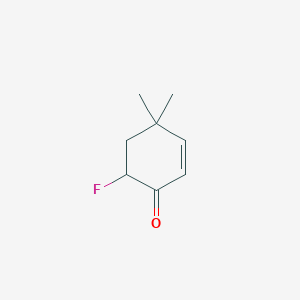
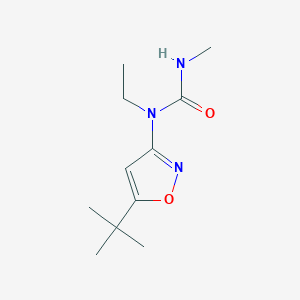
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
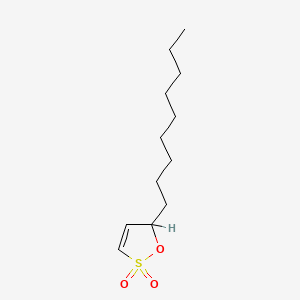

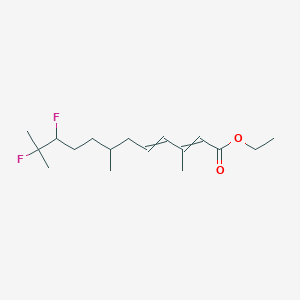
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)
